molecular formula C12H20N6 B7120885 N,1-dimethyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine

N,1-dimethyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine

Cat. No.: B7120885
M. Wt: 248.33 g/mol
InChI Key: DYHSBZXFXRKJGI-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a triazole moiety

Properties

IUPAC Name

N,1-dimethyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6/c1-5-6-18-10(2)14-15-12(18)9-16(3)11-7-13-17(4)8-11/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHSBZXFXRKJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1CN(C)C2=CN(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the triazole moiety: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.

    Coupling of the pyrazole and triazole rings: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the two heterocyclic systems.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

N,1-dimethyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-(4-methyl-1,2,4-triazol-3-yl)pyrazole: Similar structure but lacks the propyl group.

    N-methyl-N-(4-methyl-1,2,4-triazol-3-yl)pyrazol-4-amine: Similar structure but lacks the dimethyl substitution.

Uniqueness

N,1-dimethyl-N-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the dimethyl and propyl groups can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

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